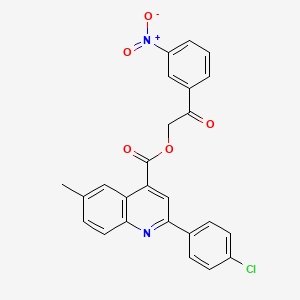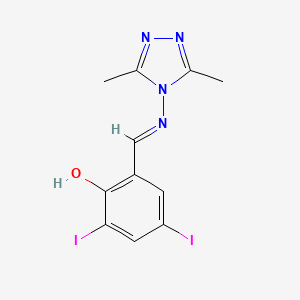![molecular formula C27H18N6O3 B11666888 2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B11666888.png)
2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the fields of chemistry and materials science. The unique structure of this compound, featuring a quinoxaline core and benzotriazole moiety, imparts it with distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline typically involves multiple steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate. This is achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Nitration: The benzotriazole intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Coupling Reaction: The nitrated benzotriazole is coupled with 4-methylphenol under basic conditions to form the desired phenoxy derivative.
Quinoxaline Formation: Finally, the phenoxy derivative is reacted with 1,2-diaminobenzene under acidic conditions to form the quinoxaline core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and quinoxaline moieties.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole and quinoxaline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Products include quinoxaline N-oxides and phenolic quinones.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted benzotriazole and quinoxaline derivatives.
Scientific Research Applications
2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a UV stabilizer in polymers and coatings, protecting materials from degradation due to UV radiation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzotriazole moiety can absorb UV radiation, converting it to thermal energy, thereby protecting materials from UV-induced degradation. In biological systems, it may interact with enzymes and proteins, inhibiting their activity through binding to active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Uniqueness
The uniqueness of 2-{4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline lies in its combined structural features of benzotriazole and quinoxaline, which impart it with enhanced stability, UV absorption properties, and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C27H18N6O3 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl]quinoxaline |
InChI |
InChI=1S/C27H18N6O3/c1-17-10-12-26(24(14-17)32-30-21-8-4-5-9-22(21)31-32)36-27-13-11-18(15-25(27)33(34)35)23-16-28-19-6-2-3-7-20(19)29-23/h2-16H,1H3 |
InChI Key |
VPTPKAFUFZLPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-])N5N=C6C=CC=CC6=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11666812.png)
![6-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666825.png)
![N-benzyl-N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666833.png)
![4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11666844.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11666856.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11666864.png)
![Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11666872.png)
![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666876.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11666880.png)
![N'-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666885.png)
![10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11666899.png)
![ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11666902.png)
